molecular formula C8H3N3O4 B12351063 5-Nitrophthalazine-1,4-dione CAS No. 54535-42-1

5-Nitrophthalazine-1,4-dione

Cat. No.: B12351063
CAS No.: 54535-42-1
M. Wt: 205.13 g/mol
InChI Key: LIECQLQBUMAANP-UHFFFAOYSA-N
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Description

5-Nitrophthalazine-1,4-dione is a heterocyclic compound with the molecular formula C₈H₃N₃O₄. It is a derivative of phthalazine, characterized by the presence of a nitro group at the 5-position and two keto groups at the 1 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Nitrophthalazine-1,4-dione can be synthesized through a multicomponent reaction involving aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione or 5-amino-2,3-dihydro-phthalazine-1,4-dione. The reaction is typically carried out in ethanol under reflux conditions, using N-methylimidazole as an organocatalyst . Another method involves the one-pot three-component condensation reaction of 1,2,3-triazolyl-pyrazole-carbaldehydes with active methylene compounds (such as malononitriles or ethyl cyanoacetate) and 6-nitrophthalhydrazide, using sodium hydroxide under solvent-free conditions at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production by optimizing reaction conditions and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Nitrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups replacing the nitro group or modifying the keto groups .

Scientific Research Applications

5-Nitrophthalazine-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitrophthalazine-1,4-dione and its derivatives involves their interaction with specific molecular targets. For instance, as non-competitive AMPA receptor antagonists, these compounds bind to the transducer domains of the receptor and inhibit channel gating, thereby reducing excitatory neurotransmission . This mechanism is particularly relevant in the context of anticonvulsant activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitrophthalazine-1,4-dione is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.

Properties

CAS No.

54535-42-1

Molecular Formula

C8H3N3O4

Molecular Weight

205.13 g/mol

IUPAC Name

5-nitrophthalazine-1,4-dione

InChI

InChI=1S/C8H3N3O4/c12-7-4-2-1-3-5(11(14)15)6(4)8(13)10-9-7/h1-3H

InChI Key

LIECQLQBUMAANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N=NC2=O

Origin of Product

United States

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